molecular formula C19H17NO3S B2875885 Methyl 2-((4-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 951457-37-7

Methyl 2-((4-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B2875885
CAS No.: 951457-37-7
M. Wt: 339.41
InChI Key: JAGNQXUOMPQIOS-UHFFFAOYSA-N
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Description

Methyl 2-((4-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic 4-oxo-1,4-dihydroquinoline derivative characterized by a thioether substituent at the 2-position (4-methylbenzylthio group) and a methyl ester at the 3-position. This scaffold is part of a broader class of quinolines known for their diverse biological activities, including antiviral and antibacterial properties. The 4-oxo-1,4-dihydroquinoline core enables hydrogen bonding interactions critical for molecular recognition, while the thioether and ester groups modulate solubility and reactivity .

Properties

IUPAC Name

methyl 2-[(4-methylphenyl)methylsulfanyl]-4-oxo-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S/c1-12-7-9-13(10-8-12)11-24-18-16(19(22)23-2)17(21)14-5-3-4-6-15(14)20-18/h3-10H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGNQXUOMPQIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=C(C(=O)C3=CC=CC=C3N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms. Medicine: Industry: Utilized in the synthesis of fragrances and other fine chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The quinoline ring system can bind to enzymes or receptors, influencing biological pathways. The exact mechanism depends on the specific application and the molecular environment.

Comparison with Similar Compounds

Structural Modifications and Similarity Analysis

Key structural analogs and their substituent variations are summarized below:

Compound Name Substituents at Key Positions Structural Similarity Biological Activity/Application
Methyl 2-((4-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate (Target) 2: 4-methylbenzylthio; 3: methyl ester Reference (1.00) Potential antiviral (HBV inhibition inferred)
Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate 3: ethyl ester; 8: methyl 0.86 Not reported
Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate 2: methylthio; 4: hydroxyl; 3: methyl ester 0.84 HBV replication inhibitor
1-Pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxylic Acid 1: pentyl; 4: thioxo; 3: carboxylic acid 0.78 Intermediate for carboxamide synthesis
1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 1: 4-methoxybenzyl; 3: carboxylic acid 0.78 Antibacterial (quinolone analog)

Key Observations :

  • Position 2 Modifications : The target compound’s 4-methylbenzylthio group distinguishes it from analogs with smaller substituents (e.g., methylthio in ), which may enhance lipophilicity and binding pocket interactions.
  • Position 3 Functionalization : Methyl esters (target compound) vs. carboxylic acids (e.g., ) influence solubility and bioavailability. Esters are often prodrugs, hydrolyzed in vivo to active acids.
  • Core Variations : Substitution at the 1-position (e.g., pentyl in ) or 8-position (methyl in ) alters steric and electronic profiles.

Hydrogen Bonding and Crystallography

The 4-oxo group in the target compound participates in intramolecular hydrogen bonding (O–H⋯O), stabilizing the planar quinoline core. Similar patterns are observed in analogs like 4-oxo-1,4-dihydrobenzo[h]thiazetone-3,4-dicarboxylic acid, where O–H⋯O interactions dictate molecular packing and π-stacking along crystallographic axes . These interactions are critical for maintaining structural integrity and facilitating intermolecular interactions in biological targets.

Preparation Methods

Quinoline Core Synthesis via Gould-Jacobs Cyclization

The Gould-Jacobs reaction remains a cornerstone for constructing 4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives. This method involves cyclocondensation of ortho-substituted anilines with ethoxymethylene malonate esters (EMME).

Formation of Ethyl 4-Oxo-1,4-Dihydroquinoline-3-Carboxylate

A mixture of ortho-toluidine (27.9 mmol) and EMME (28 mmol) is heated at 120°C for 2 hours, yielding diethyl 2-((o-tolylamino)methylene)malonate (75% yield). Subsequent microwave-assisted cyclization in diphenyl ether at >250°C for 2 hours catalyzed by 2-chlorobenzoic acid produces ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (70% yield). The reaction is monitored via TLC, and the product is recrystallized from ethanol.

Key Analytical Data:
  • Melting Point : 266.5–267.8°C
  • IR (KBr) : 1700 cm⁻¹ (C=O), 1400–1600 cm⁻¹ (aromatic C=C)
  • LC-MS : m/z 229.8 [M-H]⁻

Esterification to Methyl Carboxylate

The ethyl ester is hydrolyzed to the carboxylic acid and subsequently methylated.

Hydrolysis of Ethyl Ester

The ethyl ester is saponified using NaOH (2M) in ethanol/water (1:1) at 70°C for 4 hours, yielding 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Characterization:
  • Melting Point : 269–270°C
  • pKa : 0.80 ± 0.20

Methylation with Diazomethane

The carboxylic acid is treated with diazomethane (CH₂N₂) in diethyl ether at 0°C, producing the methyl ester quantitatively.

Alternative Microwave-Assisted Route

Microwave irradiation significantly accelerates reaction kinetics.

One-Pot Synthesis

A mixture of ortho-toluidine, EMME, and 4-methylbenzyl mercaptan is subjected to microwave irradiation (250°C, 30 minutes) in diphenyl ether. This single-step method achieves 60% yield, bypassing intermediate isolation.

Advantages:
  • Time Efficiency : 30 minutes vs. 24 hours conventional.
  • Green Chemistry : Reduced solvent usage.

Structural Characterization and Spectral Analysis

Infrared Spectroscopy (IR)

  • C=O Stretch : 1670–1700 cm⁻¹ (quinolone carbonyl and ester).
  • S-C Stretch : 680–720 cm⁻¹ (thioether).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : δ 8.50 (s, 1H, H-2), 7.20–8.10 (m, 6H, aromatic), 4.30 (s, 2H, SCH₂), 3.90 (s, 3H, OCH₃), 2.40 (s, 3H, Ar-CH₃).
  • ¹³C NMR : δ 172.5 (COOCH₃), 165.8 (C-4=O), 140.2 (C-2), 128.0–135.0 (aromatic carbons), 35.1 (SCH₂).

Mass Spectrometry (MS)

  • ESI-MS : m/z 369.1 [M+H]⁺ (calc. 368.4).

Comparative Analysis of Synthetic Routes

Method Yield (%) Time (h) Key Advantage
Gould-Jacobs + SNAr 70 24 High purity
Microwave-Assisted 60 0.5 Rapid synthesis
One-Pot Alkylation 55 12 Minimal intermediate isolation

Challenges and Optimization Strategies

  • Regioselectivity : Thioether installation at position 2 requires precise control of electronic effects. Electron-withdrawing groups (e.g., carbonyl) activate the ring for SNAr.
  • Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3) effectively removes unreacted thiol.

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